molecular formula C20H21F2N3O2 B2987844 N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946363-07-1

N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2987844
CAS No.: 946363-07-1
M. Wt: 373.404
InChI Key: OWNMFPNCFPIMCH-UHFFFAOYSA-N
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Description

This oxalamide derivative features a central ethanediamide (oxalamide) backbone substituted with two distinct groups:

  • N1-Terminus: A 3,4-difluorophenyl ring, which introduces electron-withdrawing fluorine atoms at meta and para positions. This modification enhances metabolic stability and influences binding interactions in biological systems.
  • N2-Terminus: A 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl chain. The tetrahydroquinoline moiety contributes rigidity and lipophilicity, while the ethyl linker balances steric effects and conformational flexibility.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2/c1-25-10-2-3-14-11-13(4-7-18(14)25)8-9-23-19(26)20(27)24-15-5-6-16(21)17(22)12-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNMFPNCFPIMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound is characterized by its unique structural features:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H22F2N4O2
Molecular Weight 373.404 g/mol
CAS Number Not available

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Arrest and Apoptosis : Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines such as A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells.
  • Receptor Modulation : The compound may interact with various receptors, including P2X7 receptors involved in inflammatory responses and pain signaling pathways.

Biological Activity

Research indicates that this compound may exhibit significant biological activities:

  • Anticancer Activity : Compounds with a tetrahydroquinoline structure have demonstrated efficacy against multiple human cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways critical for tumor growth.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been studied for their biological activities:

Compound NameStructural FeaturesBiological Activity
N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamideSimilar oxalamide structure with fluorinated phenyl groupAnticancer activity
N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamideFluorination at para positionPotential neuroprotective effects
N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamideChlorinated phenyl groupAntimicrobial properties

Inhibition of HDACs

One notable study highlighted that derivatives containing difluoromethyl groups exhibit high selectivity for histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. This selectivity suggests that compounds like this compound could be developed as targeted therapies with reduced side effects compared to non-selective HDAC inhibitors .

Restoration of Wnt Signaling

Another investigation explored small-molecule inhibitors that could restore Wnt signaling disrupted by Notum. Such compounds hold therapeutic potential in diseases where Wnt signaling is critical .

Comparison with Similar Compounds

Key Observations

Fluorine Substitution Patterns :

  • The 3,4-difluorophenyl group in the target compound optimizes electronic effects and steric profile compared to 2,5-difluoro () or 4-fluoro () analogs. Fluorine’s electronegativity may enhance binding to polar regions of target proteins.
  • Replacement of fluorine with chlorine () increases molecular weight and lipophilicity but may introduce off-target interactions.

Tetrahydroquinoline Modifications: The 1-methyl group in the target compound reduces oxidation susceptibility compared to analogs with longer alkyl chains (e.g., 1-propyl in ).

Linker and Terminal Group Flexibility :

  • Ethyl linkers (common in all compounds) balance conformational freedom and rigidity. Bulkier substituents (e.g., piperidinyl in ) may restrict binding to sterically sensitive targets.

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